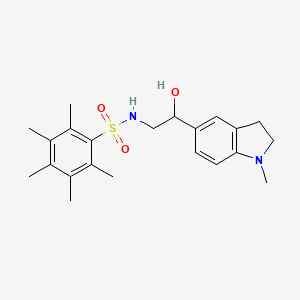
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2,3,4,5,6-pentamethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of sulfonamide derivatives is a common theme across the studies. In one study, the synthesis began with the reaction of 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution, leading to a series of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides . Another study reported the transformation of N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide into various derivatives using NMR and mass spectroscopy for structural determination . Similarly, the synthesis of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides involved the reaction of 4-bromobenzenesulfonyl chloride with 4-ethoxyaniline, followed by further reactions with different electrophiles .
Molecular Structure Analysis
Spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR were employed to characterize the molecular structures of the synthesized sulfonamide derivatives. Elemental analysis data supported the spectral data, confirming the structures of these molecules . Single crystal X-ray diffraction techniques were also used to determine the structures of certain derivatives . The molecular docking studies provided insights into the binding affinities and interactions of these compounds with target proteins .
Chemical Reactions Analysis
The studies focused on the enzyme inhibitory activities of the synthesized sulfonamides. For instance, one derivative showed significant acetylcholinesterase inhibitory activity, with kinetic analysis suggesting competitive inhibition and the formation of an irreversible enzyme-inhibitor complex . Other compounds were evaluated for their acetylcholinesterase and α-glucosidase inhibitory potential, with several showing excellent potential against these enzymes .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were often determined in the context of their potential therapeutic applications. For example, the poor water solubility of a novel small molecule HIF-1 pathway inhibitor prompted the investigation of its structure-activity relationships to improve its pharmacological properties . The in vitro antibacterial and antifungal screening of synthesized metal complexes of a sulfonamide ligand showed enhanced activity upon metal complexation, and the complexes' ability to bind to DNA by intercalation was investigated .
Aplicaciones Científicas De Investigación
Antimicrobial Applications
- Synthesis and Antimicrobial Study : A study synthesized a novel compound related to N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2,3,4,5,6-pentamethylbenzenesulfonamide and investigated its antimicrobial activity. The compound showed significantly higher antimicrobial activity compared to its parent compounds against various strains of bacteria and fungi (Vanparia et al., 2010).
Anticancer and DNA Interaction Studies
- Anticancer Property Research : Research on a derivative of the compound revealed potential anticancer properties. The study involved synthesis, characterization, and investigation of its effects on cancer cells (Zhang et al., 2010).
- DNA Interaction and Antimicrobial Activity : A related compound demonstrated enhanced antimicrobial activity and strong binding to CT-DNA through intercalation mechanism, which is crucial for understanding its potential therapeutic applications (Kharwar & Dixit, 2021).
Potential as Antitubercular Agent
- Antitubercular Activity : A study synthesized a compound structurally similar to the requested molecule and explored its potential as an antitubercular agent, providing insights into its inhibitory action against Mycobacterium tuberculosis (Purushotham & Poojary, 2018).
Enzyme Inhibition and Molecular Docking Studies
- Enzyme Inhibitory Activities : Research into similar sulfonamides has shown potential in inhibiting various enzymes, which is important for therapeutic applications. Molecular docking studies further elucidate the binding mechanisms and interactions (Virk et al., 2018).
Synthesis and Characterization for Various Applications
- Synthesis for Diverse Applications : Various studies focus on the synthesis and characterization of derivatives and related compounds, indicating a wide range of potential applications in different scientific fields. This includes the study of their physical and chemical properties (Gao et al., 2011).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-2,3,4,5,6-pentamethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3S/c1-13-14(2)16(4)22(17(5)15(13)3)28(26,27)23-12-21(25)19-7-8-20-18(11-19)9-10-24(20)6/h7-8,11,21,23,25H,9-10,12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIITVDNOLUGNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2,3,4,5,6-pentamethylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

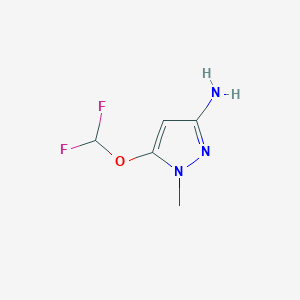
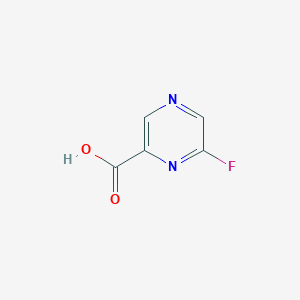
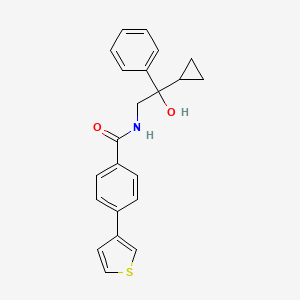

![5-((4-Chlorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2501033.png)

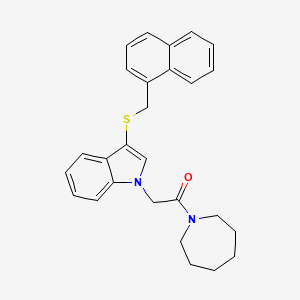
![2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2501037.png)
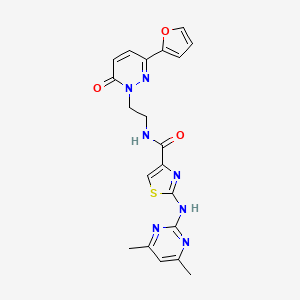
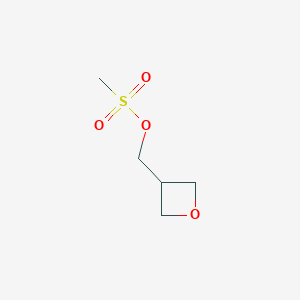
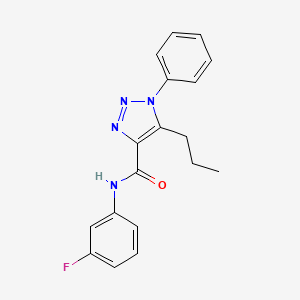
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2501047.png)
![tert-butyl N-[(1-amino-2,3-dihydro-1H-inden-5-yl)methyl]carbamate hydrochloride](/img/structure/B2501048.png)
![N-(2,5-dimethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2501050.png)